N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c17-12-3-5-13(6-4-12)19-10-11(8-15(19)20)9-18-16(21)14-2-1-7-22-14/h1-7,11H,8-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJLLCUYGBPCCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:
-
Formation of the Pyrrolidinone Intermediate
Starting Materials: 4-fluoroaniline and succinic anhydride.
Reaction: The reaction between 4-fluoroaniline and succinic anhydride in the presence of a base such as triethylamine forms the 4-fluorophenylpyrrolidinone intermediate.
-
Attachment of the Thiophene Ring
Starting Materials: The pyrrolidinone intermediate and thiophene-2-carboxylic acid.
Reaction: The intermediate is then reacted with thiophene-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time.
Use of Catalysts: Employing catalysts to enhance reaction rates.
Purification Techniques: Utilizing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidation can lead to the formation of sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction can convert the carbonyl group to an alcohol.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substitution reactions can introduce different functional groups onto the thiophene ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Its derivatives may be explored for electronic and photonic applications.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: Intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The mechanism by which N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules identified in the literature:
Key Observations from Structural Comparisons :
Heterocyclic Variations: The target compound employs a thiophene-2-carboxamide, whereas analogs like 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () use a thiadiazole ring. Thiadiazoles are more electron-deficient, which may improve binding to targets requiring strong dipole interactions (e.g., kinases or proteases) but could reduce bioavailability due to increased polarity . Nitrothiophene derivatives () exhibit pronounced electronic effects from the nitro group, which may enhance antibacterial activity but also increase metabolic instability .
Fluorophenyl Substitution :
- All compared compounds retain the 4-fluorophenyl group, suggesting its critical role in target engagement. Fluorination typically improves membrane permeability and resistance to oxidative metabolism .
Molecular Complexity and Weight :
- The Rivaroxaban-related compound () has a molecular weight >1000 g/mol, limiting its oral bioavailability. In contrast, the target compound’s smaller size (~334 g/mol) aligns better with Lipinski’s rules for drug-likeness .
Functional Group Synergy: The oxazolidinone-morpholino system in ’s compound highlights how fused heterocycles can confer specificity (e.g., anticoagulant activity), whereas the target compound’s simpler pyrrolidinone-thiophene scaffold may offer broader adaptability .
Research Findings and Implications
- Antibacterial Potential: Nitrothiophene carboxamides () demonstrate narrow-spectrum antibacterial activity, likely due to nitro group redox cycling. The target compound lacks this feature but could be modified similarly for enhanced efficacy .
- Kinase Inhibition: Analogous fluorophenyl-thiophene systems (e.g., ) are often explored in kinase inhibitors. The target compound’s pyrrolidinone core may introduce conformational flexibility advantageous for binding ATP pockets .
- Metabolic Stability: The absence of labile groups (e.g., nitro or morpholino) in the target compound suggests improved metabolic stability compared to analogs in and , making it a more viable candidate for in vivo studies .
Biological Activity
N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound has the following molecular characteristics:
- Molecular Formula : C19H21FN2O3S
- Molecular Weight : 376.4 g/mol
- CAS Number : 954633-73-9
The synthesis typically involves multi-step organic reactions, including the formation of the thiophene ring and the incorporation of the pyrrolidine moiety. The final product is obtained through specific coupling reactions under controlled conditions to ensure high yield and purity .
1. Enzyme Inhibition
This compound has shown promising results in enzyme inhibition studies:
- 5-Lipoxygenase (5-LOX) : This compound exhibits inhibitory activity against 5-LOX, an enzyme involved in inflammatory processes. In vitro studies report an IC50 value of approximately 29.2 µM, indicating moderate potency .
2. Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties. In vivo studies have demonstrated its ability to reduce inflammation markers in animal models, supporting its potential use in treating inflammatory diseases .
3. Cytotoxicity and Anticancer Activity
Recent investigations into the cytotoxic effects of thiophene derivatives have highlighted their potential in cancer therapy. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines, suggesting a broader application in oncology .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Receptor Binding : The compound may bind to receptors involved in inflammatory responses, altering their activity and leading to reduced inflammation.
- Enzyme Interaction : Its inhibitory action on enzymes like 5-LOX suggests that it may interfere with the metabolic pathways associated with inflammatory mediators such as leukotrienes .
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | IC50 for 5-LOX was found to be 29.2 µM . |
| Cytotoxicity | Significant cytotoxic effects on cancer cell lines were observed . |
In Vivo Studies
In vivo studies using animal models have demonstrated:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrrolidin-5-one core via cyclization of a substituted γ-lactam precursor.
- Step 2 : Functionalization of the pyrrolidine nitrogen with a 4-fluorophenyl group using Ullmann coupling or Buchwald-Hartwig amination .
- Step 3 : Thiophene-2-carboxamide coupling via a nucleophilic acyl substitution or carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
- Key Considerations : Solvent choice (e.g., acetonitrile for reflux conditions) and purification via column chromatography or recrystallization .
Q. How is the compound characterized after synthesis?
- Methodological Answer :
- Spectroscopy : H/C NMR confirms regiochemistry and substituent placement. Mass spectrometry (HRMS or ESI-MS) validates molecular weight .
- Chromatography : HPLC or TLC assesses purity (>95% threshold for pharmacological studies) .
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and polymorphic stability .
Q. What are the typical solubility and stability profiles of this compound?
- Methodological Answer :
- Solubility : Tested in DMSO (common stock solvent), water, and ethanol via shake-flask method. Thiophene derivatives often exhibit poor aqueous solubility but improved solubility in polar aprotic solvents .
- Stability : Assessed under varying pH (1–12) and temperatures (4°C, 25°C, 40°C) via UV-Vis or LC-MS over 72 hours. Degradation products are identified using fragmentation patterns .
Advanced Research Questions
Q. What computational methods predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Autodock Vina or Schrödinger Suite evaluates binding affinity to target proteins (e.g., kinases, GPCRs). The fluorophenyl group’s electrostatic interactions are critical for target engagement .
- QSAR Modeling : Comparative analysis with structurally similar compounds (e.g., thiophene-2-carboxamides in ) identifies pharmacophores linked to antimicrobial or anticancer activity .
Q. How does the crystal structure inform reactivity and interactions?
- Methodological Answer :
- X-ray Crystallography : Resolves dihedral angles between the thiophene and pyrrolidinone rings, impacting conformational flexibility. For example, a dihedral angle <15° suggests planar stacking, enhancing π-π interactions in target binding .
- Hydrogen Bonding : Intermolecular C–H···O/S interactions (observed in ) stabilize crystal packing and may mimic binding interactions in biological systems .
Q. What in vitro models assess pharmacokinetic properties?
- Methodological Answer :
- Metabolic Stability : Incubation with liver microsomes (human/rat) quantifies CYP450-mediated degradation. LC-MS/MS monitors parent compound depletion over time .
- Membrane Permeability : Caco-2 cell monolayers predict intestinal absorption. Papp values >1 × 10 cm/s indicate favorable permeability .
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration measures unbound fraction, critical for dose optimization .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
